molecular formula C18H18ClN3O5S B3956272 N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide

Cat. No.: B3956272
M. Wt: 423.9 g/mol
InChI Key: IMEAKVMGOUCXJY-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide is a synthetic organic compound characterized by the presence of a chloro-nitrophenyl group, a carbamothioyl group, and a diethoxybenzamide moiety

Properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c1-3-26-13-7-11(8-14(10-13)27-4-2)17(23)21-18(28)20-16-6-5-12(22(24)25)9-15(16)19/h5-10H,3-4H2,1-2H3,(H2,20,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEAKVMGOUCXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 3,5-diethoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Sulfoxides and sulfones: Formed by the oxidation of the thioamide group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include the inhibition of enzyme activity through covalent modification or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Shares the chloro-nitrophenyl group but lacks the carbamothioyl and diethoxybenzamide moieties.

    3,5-diethoxybenzamide: Contains the diethoxybenzamide moiety but lacks the chloro-nitrophenyl and carbamothioyl groups.

    N-[(2-chloro-4-nitrophenyl)carbamothioyl]hexanamide: Similar structure but with a hexanamide group instead of the diethoxybenzamide moiety.

Uniqueness

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3,5-diethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro-nitrophenyl and diethoxybenzamide moieties allows for diverse applications and interactions with various molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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